molecular formula C18H20ClNOS B5887854 2-[(4-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide

2-[(4-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide

Cat. No. B5887854
M. Wt: 333.9 g/mol
InChI Key: ZMKDKNMQPSNELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide, also known as CIBS, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of thioacetamide derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-[(4-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide is not fully understood, but it is believed to act by modulating various signaling pathways in cells. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide in laboratory experiments is that it is relatively easy to synthesize and can be obtained in relatively large quantities. Additionally, it has been shown to exhibit a wide range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, one limitation of using this compound is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-[(4-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide. One area of interest is its potential as a therapeutic agent for the treatment of pain and inflammation-related disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and how it modulates various signaling pathways in cells. Finally, there is potential for the development of new derivatives of this compound with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-[(4-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide involves the reaction of 4-chlorobenzyl chloride with thioacetamide in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 4-isopropylphenylacetic acid to yield the final product. The synthesis of this compound is relatively straightforward and can be accomplished using standard laboratory techniques.

Scientific Research Applications

2-[(4-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been shown to have a wide range of potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. For example, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNOS/c1-13(2)15-5-9-17(10-6-15)20-18(21)12-22-11-14-3-7-16(19)8-4-14/h3-10,13H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKDKNMQPSNELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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